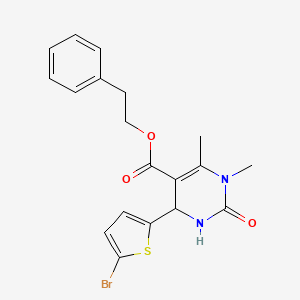![molecular formula C24H19BrClN5OS B11672004 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(1E)-1-(3-溴苯基)乙叉基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼是一种复杂的有机化合物,分子式为C24H19BrClN5OS。该化合物以其独特的结构而著称,包括一个三唑环、一个溴苯基和一个氯苯基。由于其潜在的生物活性,它被用于各种科学研究应用中。
准备方法
合成路线和反应条件
N'-[(1E)-1-(3-溴苯基)乙叉基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的合成通常涉及多个步骤:
酰肼的形成: 此步骤涉及乙酸酰肼与合适的醛或酮反应,形成相应的腙。
环化: 然后用合适的试剂将腙环化,形成三唑环。
工业生产方法
这种化合物的工业生产可能涉及类似的步骤,但规模更大,并针对产量和纯度进行了优化。这可能包括使用连续流动反应器和自动化合成设备,以确保质量一致性和效率。
化学反应分析
反应类型
N'-[(1E)-1-(3-溴苯基)乙叉基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 它可以被还原形成肼衍生物。
取代: 在适当条件下,溴苯基和氯苯基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 卤化反应通常使用 N-溴代琥珀酰亚胺 (NBS) 或 N-氯代琥珀酰亚胺 (NCS) 等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生氧化物,而还原可能产生肼衍生物。
科学研究应用
N'-[(1E)-1-(3-溴苯基)乙叉基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼具有多种科学研究应用:
化学: 它被用作合成更复杂分子的结构单元。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究,以探索其作为治疗剂的潜力。
工业: 它可用于开发具有特定性能的新材料。
作用机制
N'-[(1E)-1-(3-溴苯基)乙叉基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的作用机制涉及其与特定分子靶标的相互作用。三唑环和苯基在与酶或受体结合中起着至关重要的作用,从而调节它们的活性。确切的途径和靶标取决于该化合物使用的特定生物学背景。
相似化合物的比较
类似化合物
- N'-[(1E)-1-(4-溴苯基)乙叉基]-2-{[5-(4-氯苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
- N'-[(1E)-(4-溴苯基)亚甲基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
- N'-[(1E)-(2-溴苯基)亚甲基]-2-{[5-(4-氯苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
独特性
N'-[(1E)-1-(3-溴苯基)乙叉基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的独特之处在于其官能团的特定排列,这赋予了其独特的化学和生物学特性。它将三唑环与溴苯基和氯苯基相结合,使其在药物化学和材料科学研究中特别令人感兴趣。
属性
分子式 |
C24H19BrClN5OS |
|---|---|
分子量 |
540.9 g/mol |
IUPAC 名称 |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN5OS/c1-16(18-8-5-9-19(25)14-18)27-28-22(32)15-33-24-30-29-23(17-6-3-2-4-7-17)31(24)21-12-10-20(26)11-13-21/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
InChI 键 |
RQPZOWCEARMAMH-JVWAILMASA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC(=CC=C4)Br |
规范 SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)
![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)

![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)

